
3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromo and methyl group on the phenyl ring, along with a thioxo group, makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 2-bromo-4-methylphenylamine with isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other substituted derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thioxo group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromo group can also participate in halogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
Similar Compounds
- 2-bromo-4-methylphenyl isocyanate
- N-(2-bromo-4-methylphenyl)thiophene-2-sulfonamide
- Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-
Uniqueness
3-(2-bromo-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
140136-66-9 |
|---|---|
分子式 |
C15H11BrN2OS |
分子量 |
347.23 |
IUPAC 名称 |
3-(2-bromo-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-6-7-13(11(16)8-9)18-14(19)10-4-2-3-5-12(10)17-15(18)20/h2-8H,1H3,(H,17,20) |
InChI 键 |
KDWAKMSDABYACA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate](/img/structure/B2373412.png)
![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2373413.png)
![Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2373415.png)
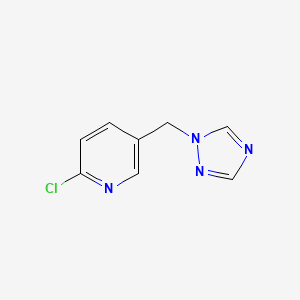
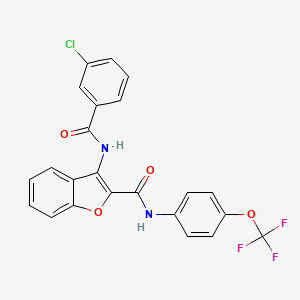

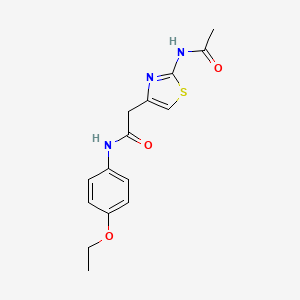
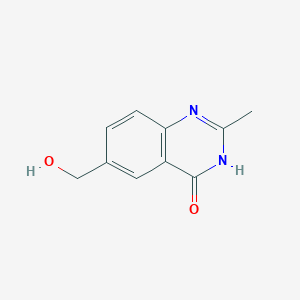

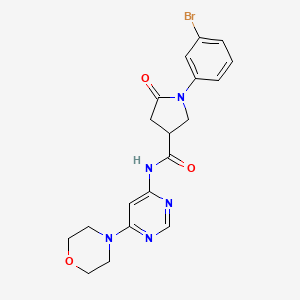
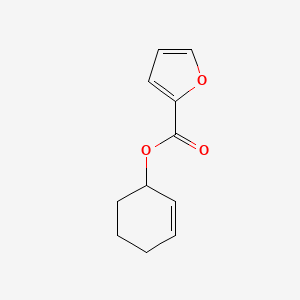
![3-[2-(4-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2373433.png)
![N-(2-fluorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2373434.png)
